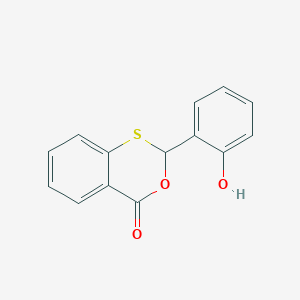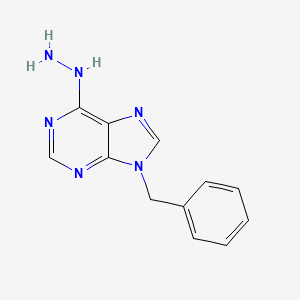
9-Benzyl-6-hydrazinyl-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-hydrazinyl-9h-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-hydrazinyl-9h-purine typically involves the preparation of 2,6-dichloropurine, which can be derived from either xanthine or adenine. The dichloropurine is then benzylated to form 9-benzyl-2,6-dichloropurine. This intermediate undergoes further reactions to introduce the hydrazinyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-hydrazinyl-9h-purine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine ring.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Benzyl-6-hydrazinyl-9h-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-hydrazinyl-9h-purine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-6-chloropurine: Similar structure but with a chlorine atom instead of a hydrazinyl group.
9-Benzyl-6-furfurylaminopurine: Contains a furfurylamino group at the 6-position.
9-Benzyl-6-methylthiopurine: Contains a methylthio group at the 6-position.
Uniqueness
9-Benzyl-6-hydrazinyl-9h-purine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6268-73-1 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(9-benzylpurin-6-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c13-17-11-10-12(15-7-14-11)18(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17) |
InChI Key |
BLOBZJKTOPTSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


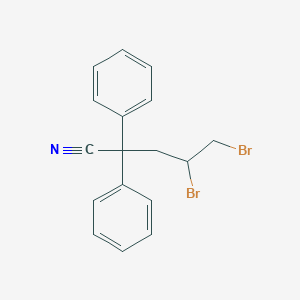
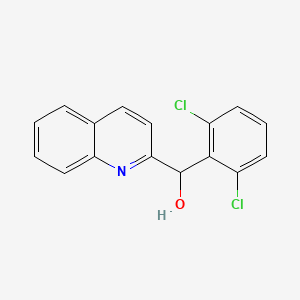
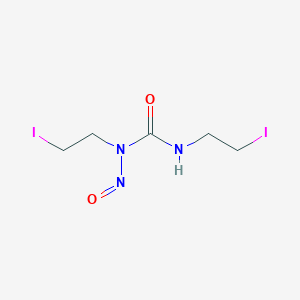
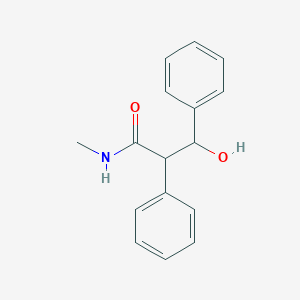
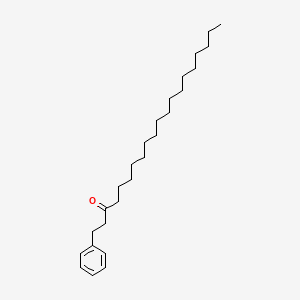
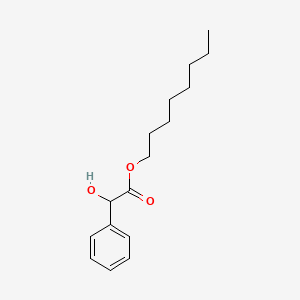


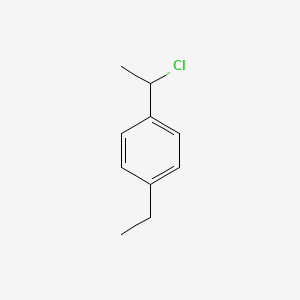



![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
